

Carbobenzoxypoline: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: Carbobenzoxypoline

Cat. No.: B1668355

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Introduction

Carbobenzoxypoline, also known as N-Benzyloxycarbonyl-L-proline or Z-Proline, is a derivative of the amino acid proline where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification is crucial in peptide synthesis and for its function as a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl or hydroxyprolyl residue.^{[1][2]} Understanding the solubility and stability of **Carbobenzoxypoline** is paramount for its effective application in research and pharmaceutical development, ensuring accurate experimental outcomes and optimal formulation.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **Carbobenzoxypoline**. It includes available physical and chemical properties, and detailed experimental protocols for determining these parameters.

Physicochemical Properties

A summary of the key physicochemical properties of **Carbobenzoxypoline** is presented in Table 1.

Table 1: Physicochemical Properties of **Carbobenzoxypoline**

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₅ NO ₄	[2][3]
Molecular Weight	249.26 g/mol	[2][3]
Melting Point	75-77 °C	[3][4]
Appearance	White to off-white crystalline powder or crystals	[3][4]
pKa	3.99 ± 0.20 (Predicted)	[3]
Storage Temperature	Sealed in dry, Room Temperature or 2-8°C	[3]

Solubility Profile

Quantitative solubility data for **Carbobenzoxypoline** in a wide range of solvents is not extensively available in the public domain. However, qualitative descriptions and protocols for solubilization are reported.

Table 2: Qualitative Solubility of **Carbobenzoxypoline**

Solvent	Solubility	Reference(s)
Methanol	Almost transparent solution	[3][4][5]
DMSO, PEG300, Tween-80, Saline	A clear solution of ≥ 2.5 mg/mL can be prepared	[1]
DMSO, Corn oil	A clear solution of ≥ 2.5 mg/mL can be prepared	[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]

Objective: To determine the equilibrium solubility of **Carbobenzoxypoline** in a specific solvent at a controlled temperature.

Materials:

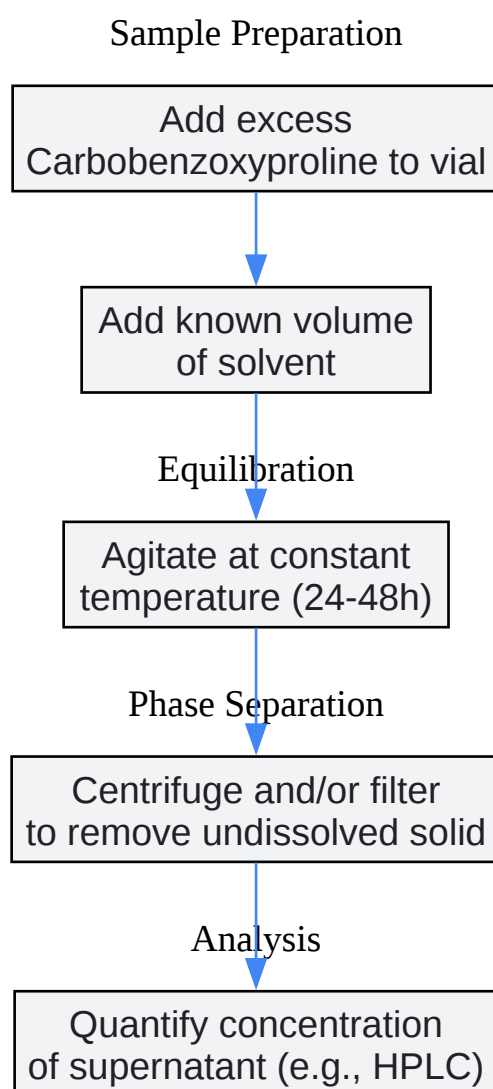
- **Carbobenzoxypoline** (solid)
- Solvent of interest (e.g., water, ethanol, buffer solutions of various pH)
- Glass vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of solid **Carbobenzoxypoline** to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.
- Add a known volume of the desired solvent to the vial.
- Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.^[9]
- After equilibration, allow the vials to stand to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant. To separate the dissolved solute from the undissolved solid, centrifugation followed by filtration through a suitable filter (e.g., 0.22 μm) is recommended.
- Quantify the concentration of **Carbobenzoxypoline** in the clear filtrate using a validated analytical method, such as HPLC-UV.
- Perform the experiment in triplicate to ensure reproducibility.

Diagram 1: Workflow for Solubility Determination



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Caption: Workflow for determining the equilibrium solubility of **Carbobenzoxypoline**.

Stability Profile

The stability of **Carbobenzoxypoline** is a critical parameter, particularly for its use in aqueous solutions and pharmaceutical formulations. Stability is typically assessed through forced degradation studies, which expose the compound to various stress conditions to identify potential degradation pathways and products.^{[10][11]}

General Stability and Storage

- Solid State: **Carbobenzoxypoline** is generally stable as a solid when stored in a dry environment at room temperature or under refrigeration.^[3] It is recommended to store it away from oxidizing agents.^[5]
- In Solution: Stock solutions of **Carbobenzoxypoline** in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month. Repeated freeze-thaw cycles should be avoided.^[1]

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.^[11]

Objective: To identify the degradation products of **Carbobenzoxypoline** under various stress conditions and to develop a stability-indicating HPLC method.

Stress Conditions:

- Acid Hydrolysis: Treat a solution of **Carbobenzoxypoline** with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Treat a solution of **Carbobenzoxypoline** with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
- Oxidation: Expose a solution of **Carbobenzoxypoline** to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

- Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C).
- Photostability: Expose the solid compound or a solution to UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.^{[12][13]}

Objective: To develop and validate an HPLC method that can separate and quantify **Carbobenzoxypoline** from its potential degradation products.

Materials and Equipment:

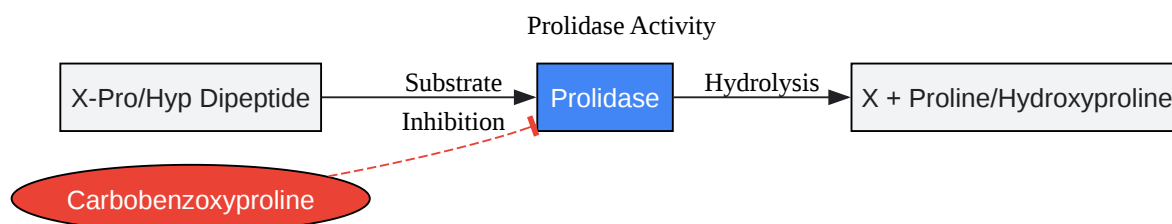
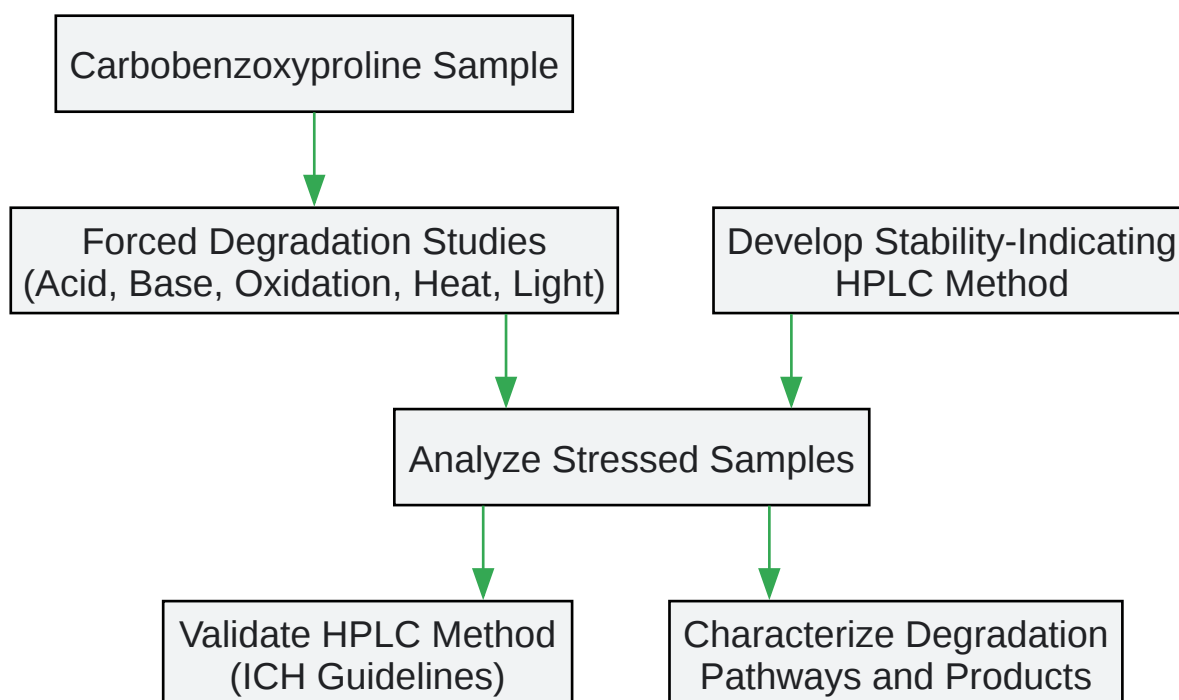
- HPLC system with a UV or photodiode array (PDA) detector
- C18 analytical column
- Mobile phase components (e.g., acetonitrile, methanol, water, buffers)
- **Carbobenzoxypoline** reference standard
- Stressed samples from forced degradation studies

Procedure:

- Method Development:
 - Screen different mobile phase compositions (e.g., varying ratios of organic solvent and aqueous buffer), pH, and column types to achieve optimal separation between the parent peak of **Carbobenzoxypoline** and any degradation peaks.
 - A gradient elution is often necessary to resolve all components within a reasonable run time.

- Monitor the elution profile at a suitable wavelength (e.g., the λ_{max} of **Carbobenzoxypoline**).
- Forced Degradation Sample Analysis:
 - Analyze the samples from the forced degradation studies using the developed HPLC method.
 - The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can detect and resolve the degradation products.
- Method Validation (as per ICH Q2(R1) guidelines):
 - Specificity: Demonstrate that the method can unequivocally assess **Carbobenzoxypoline** in the presence of its degradation products. This is confirmed by peak purity analysis using a PDA detector.
 - Linearity: Establish a linear relationship between the concentration of **Carbobenzoxypoline** and the detector response over a defined range.
 - Accuracy: Determine the closeness of the test results to the true value by recovery studies.
 - Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
 - Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of **Carbobenzoxypoline** that can be reliably detected and quantified.
 - Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).

Diagram 2: Logical Flow for Stability Assessment



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